ASB-14

Descripción general

Descripción

Métodos De Preparación

The synthesis of ASB-14 involves the reaction of 1,3-propane sultone with N,N-dimethyl-3-aminopropylamine, followed by the acylation of the resulting product with tetradecanoyl chloride . The reaction conditions typically include the use of organic solvents such as acetonitrile and temperatures around 25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

ASB-14 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Protein Solubilization

ASB-14 is primarily utilized for solubilizing proteins, especially in the context of two-dimensional gel electrophoresis (2-DE). Its effectiveness has been demonstrated in several studies:

- Human Brain Proteins : A study confirmed that the combination of this compound with CHAPS provides superior solubilization of human brain proteins, enhancing the resolution of protein spots in 2-DE analysis. The optimal mixture was found to be 4% CHAPS and 2% this compound .

| Detergent Combination | Protein Class | Efficiency |

|---|---|---|

| SB + CHAPS + this compound | Cytosolic & Membrane | High |

| Urea/Thiourea + this compound | Various Protein Classes | Moderate |

Tissue Engineering

This compound plays a crucial role in scaffold-based tissue engineering by modulating cellular responses and maintaining extracellular matrix integrity. Notable studies include:

- Xenogeneic Scaffolds : Research shows that this compound helps reduce antigenicity and preserve the extracellular matrix in xenogeneic scaffolds, which is vital for successful integration in tissue engineering applications .

Cardiomyocyte Proliferation Studies

Recent findings indicate that this compound may influence cardiac regeneration processes:

- E3 Ubiquitin Ligase Role : A study on the E3 ubiquitin ligase ASB14 revealed that silencing this protein promoted cardiomyocyte nuclear proliferation, suggesting potential therapeutic implications for treating heart failure . The modulation of protein degradation pathways involving ASB14 could lead to advancements in cardiac repair strategies.

Case Study 1: Protein Extraction from Human Brain Tissue

A detailed investigation into the extraction of proteins from human brain frontal cortex samples demonstrated that using this compound significantly increased the number of detectable protein spots compared to traditional methods. The study highlighted the advantages of incorporating zwitterionic detergents in proteomic analyses .

Case Study 2: Scaffold Development for Tissue Engineering

In a study focusing on scaffold development using bovine pericardial extracellular matrix, this compound was employed to enhance the functionality and integration of seeded human mesenchymal stem cells. This application underscores its importance in regenerative medicine .

Mecanismo De Acción

The mechanism of action of ASB-14 involves its ability to interact with hydrophobic and hydrophilic regions of proteins and other molecules. This interaction leads to the solubilization of membrane proteins by disrupting lipid bilayers and forming micelles around hydrophobic regions . The molecular targets include membrane proteins and lipid bilayers, and the pathways involved are related to the disruption of hydrophobic interactions.

Comparación Con Compuestos Similares

ASB-14 is unique due to its zwitterionic nature, which allows it to solubilize proteins without denaturing them. Similar compounds include:

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate): Another zwitterionic detergent used for solubilizing membrane proteins.

CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate): A derivative of CHAPS with an additional hydroxyl group, providing different solubilization properties.

The uniqueness of this compound lies in its specific structure, which provides optimal solubilization of membrane proteins while maintaining their native state .

Actividad Biológica

ASB-14, also known as amidosulfobetaine-14, is a zwitterionic detergent widely used in biochemical and molecular biology applications. Its unique properties make it particularly effective for solubilizing proteins, especially membrane proteins, which are often challenging to extract and study. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H46N2O4S

- Molecular Weight : 434.68 g/mol

- Purity : ≥ 95% (HPLC)

- Critical Micelle Concentration (CMC) : 8 mM at 25ºC

- Solubility : Water-soluble

This compound is characterized by its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This property is crucial for its role in protein solubilization.

Applications of this compound

This compound has a variety of applications in protein research and related fields:

- Protein Solubilization : this compound is particularly effective in solubilizing membrane proteins that are otherwise difficult to extract. It has been shown to outperform traditional detergents like CHAPS in certain contexts .

- 2D Electrophoresis : It is extensively used in two-dimensional electrophoresis for protein separation, allowing researchers to analyze complex protein mixtures .

- Proteomics : this compound is utilized in proteomic sample preparation, including applications in studying pathogens such as Leishmania donovani .

- Tissue Engineering : The compound is employed for antigen removal in xenogeneic scaffold generation, facilitating better integration of biomaterials with host tissues .

- Micelle Formation : this compound can form zwitterionic micelles, which are useful for encapsulating hydrophobic compounds and enhancing their solubility in aqueous environments .

The biological activity of this compound primarily revolves around its ability to disrupt membrane structures and solubilize proteins:

- Disruption of Membrane Integrity : this compound interacts with lipid bilayers, leading to the formation of mixed micelles that encapsulate membrane proteins, thereby preserving their functionality during extraction .

- Stabilization of Protein Conformation : By maintaining the native conformation of proteins during solubilization, this compound helps preserve biological activity for downstream applications such as enzymatic assays or structural studies.

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Case Study: Proteomics Application

In a recent study involving Leishmania donovani, this compound was incorporated into the rehydration buffer for 2D electrophoresis. The results indicated significant improvements in protein yield and resolution compared to traditional methods without this compound. This highlights its role as a critical component in proteomic workflows aimed at studying complex organisms .

Propiedades

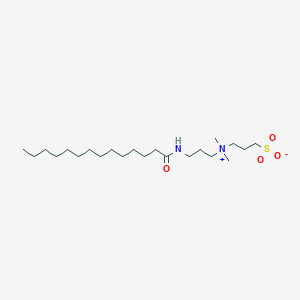

IUPAC Name |

3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXERRKRAEDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398742 | |

| Record name | ASB-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216667-08-2 | |

| Record name | ASB-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.